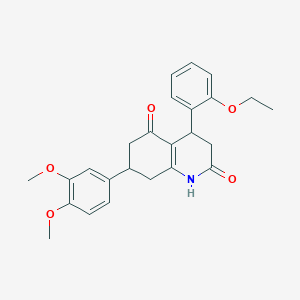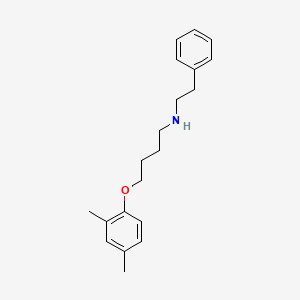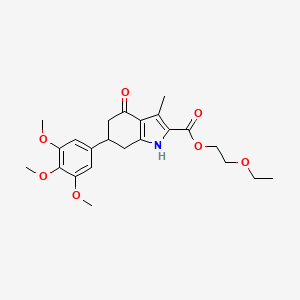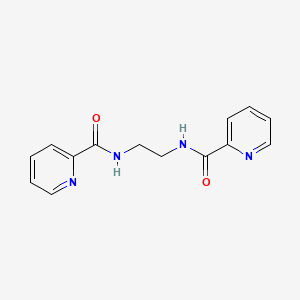![molecular formula C17H20N2O2 B4684690 N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4684690.png)
N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
説明
N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide, commonly referred to as Etazolate, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Etazolate belongs to the class of cycloheptadisoxazole derivatives and has been shown to exhibit a range of pharmacological effects, including anxiolytic, anti-inflammatory, and neuroprotective properties.
作用機序
The exact mechanism of action of Etazolate is not fully understood. However, it has been suggested that it may act by modulating the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and other neurological processes. Additionally, Etazolate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Etazolate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic effects. Additionally, Etazolate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using Etazolate in lab experiments is its well-characterized pharmacological profile. It has been extensively studied in animal models and has been shown to exhibit consistent effects across different studies. Additionally, Etazolate has a relatively low toxicity profile, which makes it suitable for use in preclinical studies.
One of the limitations of using Etazolate in lab experiments is its limited solubility in water. This can make it difficult to administer the drug to animals in a consistent and controlled manner. Additionally, Etazolate has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on Etazolate. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. For example, it has been suggested that Etazolate may have potential as a treatment for anxiety disorders, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of interest is the development of novel analogs of Etazolate with improved pharmacological properties. For example, researchers may seek to develop analogs with increased solubility or longer half-lives, which could improve their effectiveness in certain experimental paradigms.
Conclusion
In conclusion, Etazolate is a small molecule drug that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological effects, including anxiolytic, anti-inflammatory, and neuroprotective properties. Etazolate has a well-characterized pharmacological profile and has been shown to exhibit consistent effects across different studies. However, it also has some limitations, such as limited solubility in water and a relatively short half-life. Future research on Etazolate may focus on its potential therapeutic applications in neurological and psychiatric disorders, as well as the development of novel analogs with improved pharmacological properties.
科学的研究の応用
Etazolate has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and anti-inflammatory effects in animal models of anxiety and inflammation. Additionally, Etazolate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(13-9-5-3-6-10-13)17(20)16-14-11-7-4-8-12-15(14)21-18-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWAPDZBBSFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC3=C2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684629.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684644.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)

![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4684684.png)

![4-[({5-[(2,6-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684707.png)
![methyl 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4684714.png)